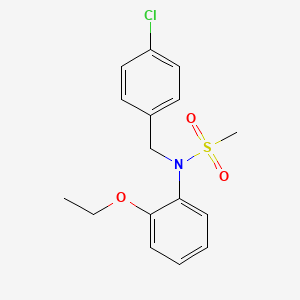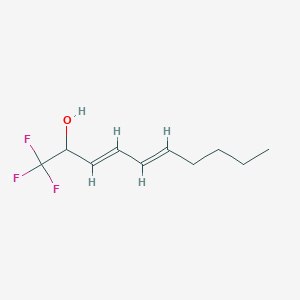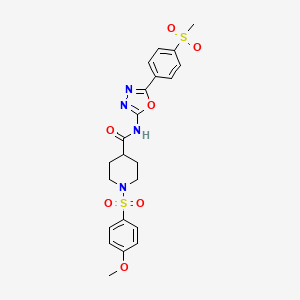
Butyl 2-(butylsulfanyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2-(butylsulfanyl)propanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents. This particular ester is derived from butyl alcohol and butylsulfanyl propanoic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Butyl 2-(butylsulfanyl)propanoate can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of a catalyst. The general reaction involves heating butylsulfanyl propanoic acid with butyl alcohol in the presence of a mineral acid catalyst, such as sulfuric acid . The reaction is reversible and produces water as a byproduct.
Industrial Production Methods: In an industrial setting, the esterification process is optimized for higher yields. The reaction mixture is heated under reflux, and the water produced is continuously removed to drive the reaction towards ester formation. After the reaction is complete, the mixture is neutralized, washed, and fractionally distilled to obtain pure this compound .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Butyl 2-(butylsulfanyl)propanoate can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent used to convert esters to alcohols.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
Applications De Recherche Scientifique
Butyl 2-(butylsulfanyl)propanoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug formulation and delivery systems.
Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in the manufacture of resins and coatings
Mécanisme D'action
The mechanism of action of butyl 2-(butylsulfanyl)propanoate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release butyl alcohol and butylsulfanyl propanoic acid. These products can then interact with various biological pathways, potentially exerting antimicrobial or antifungal effects .
Comparaison Avec Des Composés Similaires
Butyl propanoate: Similar in structure but lacks the sulfanyl group.
Ethyl acetate: Another ester with a similar functional group but different alkyl chains.
Methyl butyrate: An ester with a different alkyl group but similar ester functionality.
Uniqueness: Butyl 2-(butylsulfanyl)propanoate is unique due to the presence of the sulfanyl group, which can impart distinct chemical and biological properties compared to other esters .
Propriétés
Numéro CAS |
88802-62-4 |
|---|---|
Formule moléculaire |
C11H22O2S |
Poids moléculaire |
218.36 g/mol |
Nom IUPAC |
butyl 2-butylsulfanylpropanoate |
InChI |
InChI=1S/C11H22O2S/c1-4-6-8-13-11(12)10(3)14-9-7-5-2/h10H,4-9H2,1-3H3 |
Clé InChI |
MDFBTVVZESREEM-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C(C)SCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3aR,4R,7S,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid](/img/structure/B14130779.png)


![2-[3-(Difluoromethyl)-5-(2-furanyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid](/img/structure/B14130796.png)

![[(5-Chloro-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14130800.png)


![1-[3-(2-Methylpiperidin-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14130817.png)


![2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-phenylacetamide](/img/structure/B14130852.png)

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone](/img/structure/B14130863.png)
